4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo-
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Overview
Description
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- typically involves the condensation of an ester with guanidine or cyanamide under specific reaction conditions. One common method includes the oxidative pinacol-like rearrangement of imidazole to produce the desired imidazolidinone . Another approach involves the use of propargyl ureas anchored on a solid support, which are efficiently converted into imidazolidinones under mild conditions using AuCl as a catalyst and a solvent mixture of DCM/MeCN .
Industrial Production Methods
Industrial production of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. This compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO and facilitating various catalytic reactions . Additionally, it may modulate proteasome activity and influence post-translational modifications .
Comparison with Similar Compounds
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- can be compared with other similar compounds, such as:
Imidazol-4-one-5-propionic acid: A product of histidine catabolism.
Imazaquin: A member of the imidazolinone class of herbicides.
Hetacillin: A drug featuring the 4-imidazolidinone ring.
Properties
CAS No. |
56830-83-2 |
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Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
5-butan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
RUCNJQZZWDJJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(=S)N1 |
Origin of Product |
United States |
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